1-Azabicyclo[3.2.2]nonan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-azabicyclo[3.2.2]nonan-4-ol |
InChI |
InChI=1S/C8H15NO/c10-8-3-6-9-4-1-7(8)2-5-9/h7-8,10H,1-6H2 |
InChI Key |
JGQYLANFZQYWCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(CC2)O |
Origin of Product |
United States |
Synthetic Methodologies for the 1 Azabicyclo 3.2.2 Nonane Scaffold, Including 1 Azabicyclo 3.2.2 Nonan 4 Ol and Its Derivatives
Strategic Approaches to the 1-Azabicyclo[3.2.2]nonane Core Construction
The construction of the 1-azabicyclo[3.2.2]nonane core can be achieved through several strategic synthetic routes. These methods often involve the rearrangement of bicyclic precursors to form the characteristic bridged structure.
Formation via Beckmann Rearrangement and Lactam Reduction
A well-established method for synthesizing the 1-azabicyclo[3.2.2]nonane scaffold involves the Beckmann rearrangement of a bicyclic ketoxime, followed by the reduction of the resulting lactam. nih.gov This approach typically starts from a bicyclo[2.2.2]octanone derivative.
The process begins with the conversion of the ketone to an oxime. This oxime then undergoes a Beckmann rearrangement in the presence of an acid catalyst to yield a ring-expanded lactam (an amide within a ring). beilstein-journals.org This rearrangement is a key step in expanding the ring system to form the azabicyclononane structure. researchgate.net For instance, treating a tricyclic ketone with hydroxylamine-O-sulfonic acid in glacial acetic acid can produce the corresponding lactams. beilstein-journals.org
The final step is the reduction of the lactam to the corresponding amine, which completes the formation of the 1-azabicyclo[3.2.2]nonane core. Lithium aluminum hydride (LiAlH4) is a common reducing agent for this transformation.
Table 1: Key Reactions in Beckmann Rearrangement Route
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Oximation | Ketone, Hydroxylamine | Oxime |
| 2 | Beckmann Rearrangement | Oxime, Acid Catalyst (e.g., TsCl, H2SO4) | Lactam |
| 3 | Lactam Reduction | Lactam, Reducing Agent (e.g., LiAlH4) | 1-Azabicyclo[3.2.2]nonane |
Utilization of Schmidt Reaction for Azabicyclic Lactams
The Schmidt reaction provides an alternative pathway to the azabicyclic lactams necessary for synthesizing the 1-azabicyclo[3.2.2]nonane core. nih.gov This reaction involves treating a ketone with hydrazoic acid (HN3) in the presence of a strong acid. wikipedia.org
Similar to the Beckmann rearrangement, this method starts with a bicyclic ketone. The reaction with hydrazoic acid leads to a ring expansion, inserting a nitrogen atom adjacent to the former carbonyl carbon to form the lactam. acs.org The resulting lactam can then be reduced to the desired 1-azabicyclo[3.2.2]nonane derivative. This method is particularly useful as it offers a direct conversion of ketones to ring-expanded lactams. acs.org
Intramolecular Cyclization Pathways (e.g., N-cyclization)
Intramolecular cyclization reactions represent another important strategy for constructing the 1-azabicyclo[3.2.2]nonane skeleton. nih.gov These methods involve forming one of the rings of the bicyclic system by creating a new bond within a single molecule.
One such approach is intramolecular N-cyclization. This can involve the cyclization of an appropriately substituted amino alcohol. For example, an amino diol can be converted to a cyclization precursor which, upon treatment with an acid like trifluoroacetic acid, undergoes rapid intramolecular cyclization to form a hemiaminal. This intermediate can then be further transformed into the desired azabicyclic structure. nih.gov Another strategy involves the alkylation of an imine followed by a ring-opening/aminocyclization sequence to yield the 1-azabicyclo[3.2.2]nonane core. acs.orgsci-hub.st
Stereoselective Synthesis of Azabicyclo[3.2.2]nonane Enantiomers
The synthesis of specific enantiomers (non-superimposable mirror images) of 1-azabicyclo[3.2.2]nonanes is crucial for developing chiral drugs and catalysts. researchgate.netethz.ch Stereoselective methods aim to produce a single enantiomer, which often exhibits distinct biological activity compared to its counterpart.
Chiral Carbocation Capture Strategies
One advanced method for the stereoselective synthesis of 1-azabicyclo[3.2.2]nonanes involves the capture of chiral carbocations. nih.gov This strategy relies on the formation of a configurationally stable, nonplanar chiral carbocation intermediate. The subsequent capture of this intermediate by a nucleophile proceeds with high stereoselectivity, leading to the desired enantiomerically pure azabicyclic product. nih.gov This approach has been successfully applied to transform 2,5-disubstituted quinuclidines into the corresponding 1-azabicyclo[3.2.2]nonanes. nih.gov
Derivatization from Chiral Quinuclidine (B89598) Precursors
Chiral quinuclidine precursors, which are themselves bicyclic amines, serve as valuable starting materials for the enantioselective synthesis of 1-azabicyclo[3.2.2]nonanes. nih.gov The inherent chirality of the quinuclidine scaffold can be transferred to the target 1-azabicyclo[3.2.2]nonane system through a ring expansion reaction.
For instance, enantiomerically pure 2,5-disubstituted quinuclidines containing a suitable leaving group can be treated with specific reagents to induce a silver salt-mediated ring expansion. nih.gov This rearrangement stereoselectively furnishes the desired enantiopure 1-azabicyclo[3.2.2]nonane derivatives. nih.gov The Cinchona alkaloids, such as cinchonidine, which contain a quinuclidine ring, can also be used as precursors for the synthesis of chiral 1-azabicyclo[3.2.2]nonane systems through rearrangement. tcrjournal.comresearchgate.net
Table 2: Comparison of Stereoselective Strategies
| Strategy | Key Feature | Starting Material Example | Product |
| Chiral Carbocation Capture | Formation and stereoselective capture of a chiral carbocation. | 2,5-Disubstituted quinuclidine with a mesyloxy group. | Enantiomerically pure 1-Azabicyclo[3.2.2]nonane. nih.gov |
| Derivatization from Chiral Quinuclidines | Ring expansion of a chiral quinuclidine precursor. | Enantiopure quinuclidine derivative. | Enantiomerically pure 1-Azabicyclo[3.2.2]nonane. nih.gov |
Functionalization and Structural Elaboration of the 1-Azabicyclo[3.2.2]nonane Core
The versatility of the 1-azabicyclo[3.2.2]nonane scaffold lies in its amenability to a wide range of chemical modifications. These modifications are crucial for fine-tuning the pharmacological properties of derivative compounds.
Introduction and Modification of Hydroxyl Groups
The introduction of hydroxyl groups onto the 1-azabicyclo[3.2.2]nonane core is a key step in creating derivatives with diverse biological activities. The hydroxyl group can serve as a handle for further functionalization. For instance, 1-Azabicyclo[3.2.2]nonan-4-ol features a hydroxyl group at the 4-position, which, along with its benzoate (B1203000) ester and hydrochloride salt forms, contributes to its solubility, stability, and biological activity. ontosight.ai This functional group can be introduced through various synthetic routes, often involving the reduction of a corresponding ketone. The modification of this hydroxyl group, for example, through esterification to a benzoate, can significantly alter the compound's properties. ontosight.ai
N-Alkylation and N-Acylation Reactions on the Azabicyclo[3.2.2]nonane Nitrogen
The tertiary bridgehead nitrogen atom in the 1-azabicyclo[3.2.2]nonane system is a prime site for functionalization through N-alkylation and N-acylation reactions. These reactions allow for the introduction of a wide variety of substituents, which can profoundly influence the molecule's interaction with biological targets.
N-Alkylation: This process involves the reaction of the azabicyclic nitrogen with an alkyl halide or another suitable electrophile. For instance, the nitrogen can be alkylated to introduce substituents bearing polar groups, aiming to create more hydrophilic compounds. ualberta.ca This strategy is often employed to improve the pharmacokinetic profile of a potential drug candidate.
N-Acylation: Acylation of the nitrogen atom, typically with an acyl chloride or anhydride, results in the formation of an amide. This modification can influence the basicity of the nitrogen and introduce new points of interaction for biological targets. ualberta.ca For example, reactions with acyl chlorides can form amides, which may alter biological activity. evitachem.com
Installation of Side Chains and Heterocyclic Moieties (e.g., Pyrimidine (B1678525), Tetrazole, Sulfonamide Hybrids)
A significant area of research involves the attachment of various side chains and heterocyclic moieties to the 1-azabicyclo[3.2.2]nonane scaffold to create hybrid molecules with enhanced or novel biological activities. nih.gov
Pyrimidine Hybrids: The fusion of a pyrimidine ring to the azabicyclo[3.2.2]nonane core has yielded compounds with promising antiprotozoal activities. nih.govresearchgate.net For example, 2,4-diaminopyrimidines linked to the azabicyclo-nonane structure have shown activity against the parasites responsible for malaria and sleeping sickness. nih.govresearchgate.net The synthesis of these hybrids often involves the reaction of an amino-functionalized azabicyclononane with a chloropyrimidine derivative. mdpi.com
Tetrazole Derivatives: Tetrazole moieties have also been incorporated into the 1-azabicyclo[3.2.2]nonane structure. These derivatives are synthesized through methods such as the reaction of amines with triethyl orthoformate and sodium azide, or via cycloaddition reactions between nitriles and azides. mdpi.comorganic-chemistry.org The resulting tetrazole-containing compounds have been investigated for their antiprotozoal properties. mdpi.com
Sulfonamide Hybrids: The linkage of a sulfonamide group to the azabicyclo[3.2.2]nonane core is another strategy to generate bioactive molecules. mdpi.com These hybrids can be prepared by reacting an amino-functionalized azabicyclononane with a sulfonyl chloride. mdpi.com The resulting sulfonamides have shown activity against various pathogens. mdpi.com
Comparative Analysis of Synthetic Efficiency and Yields
For instance, the synthesis of pyrimidine hybrids has been reported with varying yields. The reaction of a 5-(pyrrolidin-1-yl)-2-azabicyclononane with 4-chloro-6-methylpyrimidin-2-amine in butan-1-ol resulted in an 89% yield of the corresponding pyrimidine derivative. mdpi.com In another example, the reaction of a 5-(piperidin-1-yl)-2-azabicyclononane with 2,4-dichloro-6-methylpyrimidine (B20014) yielded the desired product in 64% yield after purification. nih.gov The synthesis of a different pyrimidine derivative using a 1-(piperidin-1-yl)-3-azabicyclononane and 2,4-dichloro-6-methylpyrimidine reported a lower yield of 28%. mdpi.com
Table 1: Comparison of Yields for Pyrimidine Hybrid Synthesis
| Starting Azabicyclononane | Pyrimidine Reagent | Yield (%) |
|---|---|---|
| 5-(pyrrolidin-1-yl)-2-azabicyclononane | 4-chloro-6-methylpyrimidin-2-amine | 89 |
| 5-(piperidin-1-yl)-2-azabicyclononane | 2,4-dichloro-6-methylpyrimidine | 64 |
| 1-(piperidin-1-yl)-3-azabicyclononane | 2,4-dichloro-6-methylpyrimidine | 28 |
These examples highlight that the substitution pattern on both the azabicyclic core and the pyrimidine ring, as well as the specific reaction conditions, can have a substantial impact on the synthetic efficiency.
Novel Synthetic Methodologies for Related Azabicyclic Scaffolds
The development of novel synthetic methods is crucial for accessing diverse and complex azabicyclic structures. Recent advancements have focused on creating more efficient and stereoselective routes.
One innovative approach involves palladium- and gold-catalyzed difunctionalization of alkenes and alkynes. umich.edu These methods allow for the rapid construction of azabicyclic motifs with unique substitution patterns that are not easily accessible through traditional methods. umich.edu For example, a Pd-catalyzed aminopalladation/carbopalladation cascade reaction has been developed for the synthesis of pyrrolizidine (B1209537) and indolizidine scaffolds. umich.edu
Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of various azabicyclic systems. nih.govnih.gov This strategy has been successfully applied to the construction of indolizidine and pyrrolo[1,2-a]azepine ring systems. nih.gov
Furthermore, enantioselective syntheses are of great importance for producing specific stereoisomers with desired biological activities. A notable example is the synthesis of enantiopure 1-azabicyclo[3.2.2]nonanes derived from quincorine (B1366806) and quincoridine, which proceeds via the stereoselective capture of chiral carbocations. nih.gov
These novel methodologies expand the synthetic chemist's toolbox, enabling the creation of a wider array of azabicyclic compounds for biological evaluation.
Structure Activity Relationship Sar and Ligand Design Principles for 1 Azabicyclo 3.2.2 Nonan 4 Ol Analogs
Pharmacophore Identification and Molecular Features Essential for Activity
A pharmacophore model for this class of compounds typically consists of the azabicyclic core, which provides a defined spatial geometry, and a set of chemical features positioned at specific points on the scaffold. The basic nitrogen atom within the bicyclic system is a common feature, often essential for forming key interactions, such as hydrogen bonds or ionic bonds, with the target protein. nih.gov
Research into related azabicyclic systems targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) has identified specific structural motifs that confer selectivity. For instance, studies on quinuclidine (B89598) (1-azabicyclo[2.2.2]octane), a closely related scaffold, have shown that the addition of specific functional groups can produce α7-selective agonists. nih.gov For a series of γ-secretase inhibitors based on a similar 2-azabicyclo[2.2.2]octane scaffold, conformational modeling suggested that a characteristic 'U' shape orientation between an aromatic sulfonamide and another aryl ring is crucial for potency and selectivity. kuleuven.be
In the context of antiprotozoal agents, a common pharmacophore involves fusing the azabicyclo-nonane scaffold with another biologically active moiety. For example, hybrids combining the (dialkylamino)azabicyclo-nonane structure with a 2,4-diaminopyrimidine (B92962) group—the active pharmacophore of the drug pyrimethamine—have shown significant activity against parasites responsible for malaria and sleeping sickness. researchgate.netmdpi.com
Impact of Structural Modifications on Ligand Binding and Selectivity
Structural modifications to the 1-azabicyclo[3.2.2]nonan-4-ol core have profound effects on ligand binding affinity and selectivity. These changes can be systematically explored to optimize the pharmacological profile of the analogs.
The precise placement of the nitrogen atom within the bicyclic system (positional isomerism) and the nature of the substituents are critical determinants of bioactivity.
Positional Isomerism : Studies comparing hybrids of 2-azabicyclo[3.2.2]nonanes and 3-azabicyclo[3.2.2]nonanes with pyrimidine (B1678525) moieties found that the position of the nitrogen atom significantly influences antiprotozoal activity and selectivity. researchgate.netmdpi.com Hybrids built on the 3-azabicyclo-nonane scaffold with a 2-aminopyrimidine (B69317) substituent showed potent and highly selective activity against P. falciparum. In contrast, certain 2-azabicyclo-nonane hybrids were more effective against Trypanosoma brucei rhodesiense. researchgate.net
Substituent Effects : The introduction of various substituents can drastically alter a compound's interaction with its target.
In a series of 3,7-diazabicyclo[3.3.1]nonane ligands for nAChRs, incorporating the nitrogen into a carboxamide group and adding small alkyl chains resulted in potent agonists. However, replacing the alkyl groups with aryl substituents shifted the activity profile towards partial agonism or antagonism. nih.gov
For γ-secretase inhibitors with a 2-azabicyclo[2.2.2]octane core, hydrophilic or polar substituents on the phenyl sulfonamide group were detrimental to potency. kuleuven.be Replacing a 4-chlorophenyl group with a 4-methylphenyl group led to a noticeable drop in potency. kuleuven.be
In antiprotozoal 3-azabicyclo[3.3.1]nonan-9-ol derivatives, the presence of specific functional groups like a pyrrolidinyl group and a p-tolyl group is thought to be a key contributor to their biological activity. ontosight.ai
The following table summarizes the observed effects of structural modifications on the bioactivity of azabicyclononane analogs from various studies.
| Scaffold | Modification | Effect on Bioactivity | Target/Activity | Source |
|---|---|---|---|---|
| 3-Azabicyclo[3.2.2]nonane | Hybrid with 2-aminopyrimidine | Potent and selective activity | Antiplasmodial (P. falciparum) | researchgate.net |
| 2-Azabicyclo[3.2.2]nonane | Hybrid with 2-(dialkylamino)pyrimidine | High activity and good selectivity | Antitrypanosomal (T. b. rhodesiense) | researchgate.net |
| 2-Azabicyclo[2.2.2]octane | Hydrophilic/polar substituents on phenyl sulfonamide | Detrimental to potency | γ-Secretase (PSEN1) Inhibition | kuleuven.be |
| 2-Azabicyclo[2.2.2]octane | Replacement of 4-Cl-phenyl with 4-Me-phenyl | 7 to 12-fold drop in potency | γ-Secretase (PSEN1) Inhibition | kuleuven.be |
| 3,7-Diazabicyclo[3.3.1]nonane | Small alkyl chain on carboxamide | Strong agonism | Nicotinic Acetylcholine Receptors (α4β2) | nih.gov |
| 3,7-Diazabicyclo[3.3.1]nonane | Aryl substituent on carboxamide | Shift to partial agonism/antagonism | Nicotinic Acetylcholine Receptors (α4β2) | nih.gov |
The rigid nature of the bicyclo[3.2.2]nonane framework is a key advantage in ligand design. Unlike flexible aliphatic chains, this scaffold holds appended functional groups in a well-defined spatial orientation. This pre-organization reduces the entropic cost of binding to a receptor, which can lead to higher binding affinity. ucl.ac.uk
Bicyclic systems like bicyclo[3.3.1]nonane, which is structurally similar, can exist in several conformations, such as chair-chair (CC) or boat-chair (BC). nih.govvu.lt The introduction of substituents can influence this conformational preference. vu.lt The rigidity of the [3.2.2] system similarly ensures that the substituents are presented to the biological target in a consistent and optimal geometry, which is fundamental for achieving high-affinity and selective ligand-receptor interactions.
Biological systems are inherently chiral, and as a result, the stereochemistry of a ligand can have a dramatic impact on its pharmacological profile. Different enantiomers or diastereomers of a chiral drug can exhibit widely varying activities, with one isomer often being significantly more potent or having a different biological effect than the other.
For azabicyclic compounds, which are often chiral, the development of asymmetric syntheses to produce enantiomerically pure forms is crucial for pharmaceutical applications. This allows for the evaluation of the individual stereoisomers and the selection of the one with the optimal therapeutic profile, thereby maximizing efficacy and minimizing potential off-target effects.
Computational Approaches in SAR Elucidation for Bridged Systems
Computational chemistry plays a vital role in understanding the complex SAR of bridged systems like this compound. Molecular modeling techniques are used to build three-dimensional models of the ligands and their biological targets.
Conformational Analysis : Methods such as molecular mechanics are used to calculate the energies of different conformations (e.g., chair-chair vs. boat-chair) and predict the most stable shapes of the molecules. nih.gov
Pharmacophore Modeling : By comparing the structures of active and inactive compounds, computational models can identify the key 3D arrangement of functional groups necessary for activity. This was demonstrated in the identification of a 'U' shaped conformation for certain γ-secretase inhibitors. kuleuven.be
Docking Studies : These simulations predict how a ligand might bind within the active site of a receptor or enzyme, providing insights into the specific interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex.
These computational approaches, often validated with experimental data from NMR spectroscopy or X-ray crystallography, accelerate the drug design process by allowing for the virtual screening of new designs and prioritizing the synthesis of the most promising candidates. tandfonline.com
Scaffold Hopping and Diversity-Oriented Synthesis for SAR Exploration
To explore new chemical space and discover novel intellectual property, medicinal chemists employ advanced strategies like scaffold hopping and diversity-oriented synthesis (DOS).
Scaffold Hopping : This strategy involves replacing the central molecular core (the scaffold) of a known active compound with a structurally different one, while maintaining the essential pharmacophoric features. nih.gov The goal is to identify new chemotypes that retain the desired biological activity but may possess improved properties, such as better pharmacokinetics or a more favorable side-effect profile. nih.govnih.gov For example, one could replace the 1-azabicyclo[3.2.2]nonane core with another rigid, bicyclic system to find novel ligands.
Diversity-Oriented Synthesis (DOS) : DOS is a broader strategy that aims to efficiently generate collections of structurally diverse small molecules. beilstein-journals.orgcam.ac.uk Rather than focusing on a single scaffold, DOS strategies employ synthetic pathways that can produce a wide range of different molecular skeletons. beilstein-journals.org This approach is powerful for exploring SAR on a larger scale and for screening against a variety of biological targets to discover new and unexpected biological activities. cam.ac.uk
Applications of the 1 Azabicyclo 3.2.2 Nonane Scaffold in Advanced Drug Discovery Research
Development of Receptor-Specific Ligands as Chemical Probes
The constrained nature of the 1-azabicyclo[3.2.2]nonane ring system makes it an excellent foundation for the development of potent and selective ligands for specific receptor subtypes. These ligands are invaluable as chemical probes to investigate the physiological and pathological roles of their target receptors.
A significant area of focus has been the design of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive processes and neurodegenerative diseases. openmedicinalchemistryjournal.com Researchers have synthesized derivatives such as 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane, which demonstrates high selectivity for α7 nAChRs. openmedicinalchemistryjournal.com One such compound, TC-1698, exhibited a high binding affinity (Ki of 11 nM) for rat hippocampal α7 nAChRs and showed neuroprotective effects. openmedicinalchemistryjournal.com
The 1,4-diazabicyclo[3.2.2]nonane variant has also been extensively used as a key building block. acs.orgnih.gov For instance, it serves as the cationic center in a series of potent α7 nAChR ligands. nih.gov The combination of this scaffold with other pharmacophoric elements, such as a dibenzothiophene (B1670422) dioxide moiety, has led to the discovery of ligands with exceptional affinity and selectivity, which are crucial for their use as chemical probes in complex biological systems. nih.gov
| Compound | Target Receptor | Binding Affinity (Ki) | Key Findings |
|---|---|---|---|
| TC-1698 (2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane) | α7 nAChR | 11 nM | Highly selective agonist with neuroprotective effects. openmedicinalchemistryjournal.com |
| Derivatives of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane | α4β2 and α7 nAChR | ≤ 15 nM (α4β2), ≤ 110 nM (α7) | Demonstrated high affinity for both α4β2 and α7 subtypes. figshare.com |
| 1,4-diazabicyclo[3.2.2]nonane derivatives | α7 nAChR | Varies | Act as potent agonists and are used in developing imaging agents. google.comnih.gov |
Design of Antiprotozoal Agents and Antimicrobial Scaffolds
The 1-azabicyclo[3.2.2]nonane scaffold has been identified as a promising framework for the development of novel antiprotozoal agents. Research has demonstrated that derivatives of this scaffold exhibit significant in vitro activity against parasites responsible for devastating diseases like malaria and Human African Trypanosomiasis (sleeping sickness).
Studies have shown that various substituted 2-azabicyclo[3.2.2]nonanes possess activity against Plasmodium falciparum (the deadliest malaria parasite) and Trypanosoma brucei rhodesiense (a causative agent of sleeping sickness). mdpi.comualberta.canih.gov For example, (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine showed potent in vitro activity against both T. b. rhodesiense (IC50 = 0.60 µM) and a chloroquine-resistant strain of P. falciparum (IC50 = 0.28 µM). ualberta.ca
Further modifications, such as linking the azabicyclononane core to tetrazole or sulfonamide moieties, have been explored to enhance antiprotozoal potency. mdpi.com While some of these hybrid molecules displayed submicromolar activity, they also showed increased cytotoxicity, indicating a need for further optimization to improve their selectivity index. mdpi.com The combination of the azabicyclononane scaffold with other pharmacophores, like 2,4-diaminopyrimidines, has also yielded hybrids with submicromolar activity against P. falciparum. nih.gov
| Compound Class | Target Organism | IC50 (µM) | Reference |
|---|---|---|---|
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | Trypanosoma brucei rhodesiense | 0.60 | ualberta.ca |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | Plasmodium falciparum (K1 strain) | 0.28 | ualberta.ca |
| 2-Azabicyclo[3.2.2]nonane-pyrimidine hybrid | Plasmodium falciparum (NF54 strain) | Submicromolar | nih.gov |
| Azabicyclo[3.2.2]nonane-tetrazole hybrid (12A) | Plasmodium falciparum (NF54 strain) | 0.252 | mdpi.com |
| Azabicyclo[3.2.2]nonane-tetrazole hybrid (13A) | Trypanosoma brucei rhodesiense | 0.329 | mdpi.com |
Integration into Novel Analgesic and Anesthetic Research Programs
The rigid structure of the 1-azabicyclo[3.2.2]nonane scaffold has been explored for its potential in developing new analgesic and anesthetic agents. By providing a fixed orientation of functional groups, this scaffold can help in designing molecules that interact more specifically with receptors involved in pain pathways, potentially leading to improved efficacy and reduced side effects.
Early research into local anesthetics identified derivatives of 3-azabicyclo[3.2.2]nonane as having potential applications in this area. google.com More recent drug development efforts have also incorporated this scaffold into the design of novel analgesics. The defined stereochemistry of the bicyclic system is particularly useful in creating ligands that can differentiate between various opioid receptor subtypes, a key strategy in the development of analgesics with a lower potential for addiction and other adverse effects. While detailed research findings in this specific area are less abundant in publicly available literature compared to other applications, the foundational chemical principles support its utility in this therapeutic domain.
Utility in Molecular Imaging (e.g., PET Tracer Development for CNS Receptors)
One of the most successful applications of the 1-azabicyclo[3.2.2]nonane scaffold is in the field of molecular imaging, particularly for Positron Emission Tomography (PET). PET is a non-invasive imaging technique that allows for the in vivo visualization and quantification of biological processes, and it relies on the use of radiolabeled tracers that bind to specific targets in the body.
The 1,4-diazabicyclo[3.2.2]nonane moiety has proven to be an exceptional component in the design of PET tracers for imaging CNS receptors. nih.govgoogle.comnih.gov Its properties facilitate good brain uptake and appropriate kinetics for imaging. google.com A notable example is the development of PET tracers for the α7 nAChR. nih.gov The compound 7-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-2-fluorodibenzo-[b,d]thiophene 5,5-dioxide was selected for radiolabeling with fluorine-18 (B77423) ([¹⁸F]) to create a PET tracer. nih.gov In vivo imaging studies with this tracer in animal models demonstrated high uptake in the brain and target-region specific accumulation, indicating its potential to provide valuable information about the expression and availability of α7 nAChRs in the living brain. nih.gov
The development of such tracers is crucial for understanding the role of these receptors in various neurological and psychiatric disorders and for the development of new therapies targeting them. nih.govnih.gov
| Radiotracer | Target | Key Features | Reference |
|---|---|---|---|
| [¹⁸F] labeled 7-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-2-fluorodibenzo-[b,d]thiophene 5,5-dioxide | α7 nAChR | High brain uptake and target-specific accumulation. | nih.gov |
| [¹¹C]SSR180711 | α7 nAChR | Based on a 1,4-diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester scaffold. | nih.gov |
| ¹²⁵I and ¹⁸F-trifluoromethyl labeled 1,4-diazabicyclo[3.2.2]nonane-benzoheterocyclic derivatives | α7 nAChR | Good brain uptake and distribution consistent with α7 nAChR localization. | google.com |
Scaffold Hopping and Bioisosteric Strategies in Medicinal Chemistry
Scaffold hopping and bioisosteric replacement are key strategies in modern drug discovery aimed at identifying novel chemical entities with improved properties by modifying the core structure of a known active compound. uniroma1.itresearchgate.netnih.gov The 1-azabicyclo[3.2.2]nonane scaffold has been utilized in such strategies, particularly in the exploration of new ligands for the α7 nAChR.
In one approach, researchers performed a virtual scaffold hopping exercise starting from known α7 nAChR ligands containing a 1,4-diazabicyclo[3.2.2]nonane core. acs.org By searching a vast chemical database for aliphatic diamine analogues of this scaffold and then virtually combining them with various aromatic acyl groups, a large library of new potential ligands was generated. acs.org This computational approach allowed for the exploration of a wide range of structurally diverse compounds that retained the key pharmacophoric features of the original ligands. Subsequent synthesis and testing of a selection of these new compounds led to the identification of novel α7 nAChR antagonists. acs.org
This example illustrates how the 1-azabicyclo[3.2.2]nonane framework can serve as a starting point for scaffold hopping campaigns, enabling the discovery of new chemotypes that may offer advantages in terms of potency, selectivity, pharmacokinetic properties, or intellectual property.
Advanced Analytical and Computational Characterization of 1 Azabicyclo 3.2.2 Nonan 4 Ol and Azabicyclo 3.2.2 Nonanes
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopic methods are fundamental in the structural elucidation and purity verification of synthesized compounds like 1-Azabicyclo[3.2.2]nonan-4-ol. Each technique provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a complex bridged system like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is required for unambiguous signal assignment. mdpi.comnih.gov
¹H NMR: The proton NMR spectrum of this compound is expected to show a series of complex, overlapping multiplets in the aliphatic region due to the rigid bicyclic structure. The proton attached to the hydroxyl-bearing carbon (H-4) would likely appear as a downfield signal, with its chemical shift influenced by solvent and hydrogen bonding. Protons on carbons adjacent to the bridgehead nitrogen (e.g., C2 and C9) are also shifted downfield due to the inductive effect of the nitrogen atom. Steric compression effects, common in rigid bicyclic systems, can also lead to significant deshielding of certain protons. acs.orgsemanticscholar.org
¹³C NMR: The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, eight distinct signals are expected. The carbon bearing the hydroxyl group (C-4) would be the most downfield aliphatic carbon (typically 60-75 ppm). The bridgehead carbons (C-5 and the nitrogen-adjacent C-1, though C-1 is not a standard designation in this system, the bridgehead carbon connected to the piperidine (B6355638) ring) and other carbons alpha to the nitrogen would also show characteristic downfield shifts. A reference spectrum for the parent 1-Azabicyclo[3.2.2]nonane is available in chemical databases. nih.gov
2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. acs.org
COSY experiments establish proton-proton coupling networks, helping to trace the connectivity through the carbon skeleton.
HSQC correlates each proton signal with the carbon signal to which it is directly attached.
HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which is crucial for assigning quaternary carbons and connecting different spin systems across the bicyclic framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| H-4 / C-4 | ~3.5 - 4.0 | ~65 - 75 | Position of the hydroxyl group. |
| CH₂ alpha to N | ~2.8 - 3.2 | ~50 - 60 | Protons and carbons adjacent to the nitrogen atom. |
| Bridgehead CH | ~2.0 - 2.5 | ~35 - 45 | Bridgehead carbon and its attached proton. |
| Other CH₂ | ~1.5 - 2.0 | ~20 - 35 | Remaining methylene (B1212753) groups in the hydrocarbon bridges. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. For this compound (C₈H₁₅NO), the molecular weight is 141.21 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 141. Key fragmentation pathways for azabicyclic systems include:
Alpha-Cleavage: The rupture of a carbon-carbon bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines, leading to the formation of a stable iminium ion.
Loss of Water: The alcohol functionality can easily lose a molecule of water (H₂O, 18 Da), giving rise to a significant peak at m/z 123 ([M-18]⁺).
Ring Fission: Fragmentation of the bicyclic core can occur, leading to a series of smaller charged fragments. The mass spectrum for the related 3-Azabicyclo[3.2.2]nonane shows characteristic fragmentation of the nonane (B91170) framework. nist.gov
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments with high precision. mdpi.com
Table 2: Plausible Mass Fragments for this compound
| m/z Value | Plausible Fragment | Notes |
| 141 | [C₈H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 123 | [C₈H₁₃N]⁺ | Loss of H₂O from the molecular ion. |
| 96/97 | [C₆H₁₀N]⁺ / [C₆H₁₁N]⁺ | Resulting from alpha-cleavage and subsequent ring opening. |
| 82/83 | [C₅H₈N]⁺ / [C₅H₉N]⁺ | Further fragmentation of the bicyclic system. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would be dominated by absorptions corresponding to the alcohol and the saturated amine framework.
Key expected absorption bands include:
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding. Studies on related azabicyclo-ols have focused on this region to understand intermolecular associations. researchgate.net
C-H Stretch: Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching vibrations of the C-H bonds in the methylene and methine groups of the bicyclic system.
C-O Stretch: A moderate to strong absorption in the fingerprint region, typically around 1050-1150 cm⁻¹, arising from the stretching of the carbon-oxygen single bond.
C-N Stretch: A weak to moderate absorption, also in the fingerprint region (1000-1250 cm⁻¹), associated with the carbon-nitrogen bond of the tertiary amine.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Alcohol (O-H stretch) | 3200 - 3600 | Strong, Broad |
| Alkane (C-H stretch) | 2850 - 2960 | Medium to Strong |
| Alcohol (C-O stretch) | 1050 - 1150 | Medium |
| Amine (C-N stretch) | 1000 - 1250 | Weak to Medium |
X-ray Crystallography for Precise Molecular Geometry and Isomer Distinction
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. smolecule.com For complex stereoisomers of azabicyclic compounds, single-crystal X-ray analysis is often the only method to unambiguously determine the relative and absolute stereochemistry. mdpi.comnih.govacs.org
High-Level Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful insights into the energetic and conformational properties of molecules, complementing experimental data.
Conformational Landscape Analysis of Bridged Systems
High-level computational methods, such as Density Functional Theory (DFT), are used to explore the conformational landscape of complex molecules like azabicyclo[3.2.2]nonanes. researchgate.net These calculations can predict the relative stabilities of different conformers and the energy barriers for interconversion between them.
For the azabicyclo[3.2.2]nonane skeleton, a key area of study is the conformation of the seven-membered ring containing the nitrogen atom. Computational analyses of related 3-azabicyclo[3.2.2]nonane systems have identified two distinct low-energy orientations for this ring: a chair-like and a boat-like conformation. montclair.edu A significant finding is that, unlike in similar [3.2.1] bicyclic systems where the chair-like form is more stable, the two orientations in the [3.2.2] template are very similar in energy, with a low barrier (<9 kcal/mol) between them. montclair.edu This conformational flexibility is a critical feature of the [3.2.2] scaffold and influences its chemical reactivity and biological interactions.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of molecules at the atomic level. wikipedia.org These computational methods, rooted in solving the Schrödinger equation, provide detailed insights into the electronic structure of compounds like this compound, which dictates their geometry, stability, and chemical reactivity. wikipedia.orgnorthwestern.edu By modeling the wavefunctions of electrons, researchers can determine molecular structure, electronic energy, bond energies, and predict spectroscopic properties. northwestern.edu
A central goal of quantum chemistry is to elucidate electronic structure and molecular dynamics by developing computational solutions to the Schrödinger equation. wikipedia.org Various approaches are employed, including semi-empirical methods, Density Functional Theory (DFT), and Hartree-Fock calculations. wikipedia.org These methods are powerful tools for describing reaction pathways and their potential energy surfaces (PESs). arxiv.org
For the azabicyclo[3.2.2]nonane scaffold, computational studies have been used to analyze its conformational landscape. An in silico investigation using Density Functional Theory (DFT) was conducted on related azabicyclic diamine scaffolds to assess their conformational stability and rigidity. montclair.edu The study focused on the relative stability of two distinct orientations for the ring containing the secondary nitrogen: a chair-like and a boat-like conformation. montclair.edu Calculations revealed a low energy barrier of less than 9 kcal/mol between these two forms. montclair.edu Interestingly, for the [3.2.2] templates, the chair-like and boat-like orientations were found to be very similar in energy, indicating conformational flexibility that could be crucial for biological activity and receptor binding. montclair.edu Such calculations are vital for ligand design, as they ensure that the rigid scaffold can mimic the low-energy conformations of more flexible molecules. montclair.edu
| QM Application | Description | Relevance to Azabicyclo[3.2.2]nonanes |
|---|---|---|
| Conformational Analysis | Calculation of the potential energy of different spatial arrangements (conformers) of a molecule to identify the most stable forms. | Determined that chair-like and boat-like conformations of the azabicyclo[3.2.2]nonane scaffold have similar energies, suggesting conformational flexibility. montclair.edu |
| Electronic Property Calculation | Determination of properties such as molecular orbital energies (HOMO/LUMO), charge distribution, and dipole moment. | Provides insights into the molecule's reactivity, polarity, and potential sites for interaction with other molecules or biological targets. |
| Reactivity Prediction | Modeling of reaction pathways and transition states to predict the kinetic and thermodynamic feasibility of chemical reactions. arxiv.org | Helps in understanding the chemical stability of the compound and predicting potential metabolic pathways or synthetic routes. |
| Spectroscopic Data Prediction | Calculation of spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) to aid in structure elucidation. wikipedia.org | Assists in the verification of the synthesized compound's structure by comparing calculated spectra with experimental data. |
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. mdpi.comresearchgate.net This technique provides detailed, dynamic insights into the behavior of biomolecular systems, such as the interaction between a ligand like this compound and its protein target. nih.govnih.gov While experimental methods like X-ray crystallography yield a static, average structure, MD simulations capture the constant motion and conformational flexibility of both the protein and the ligand, which are crucial for their function and interaction. researchgate.netnih.gov
The simulation process involves calculating the forces between atoms using a set of parameters known as a force field (e.g., AMBER, CHARMM, GROMOS) and then using Newton's laws of motion to predict their subsequent positions and velocities over short time intervals. researchgate.netnih.gov By extending these simulations over nanoseconds to microseconds, it is possible to observe complex biological processes, including ligand binding and unbinding events, protein conformational changes, and the role of solvent molecules. uzh.ch
For compounds such as azabicyclo[3.2.2]nonanes, which have shown potential as antiprotozoal agents, MD simulations are invaluable for several reasons: mdpi.comnih.govnih.gov
Binding Pose Stability: After a ligand is docked into a protein's binding site, MD simulations can assess the stability of this predicted pose. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time indicates whether the complex is stable or if the ligand dissociates. researchgate.netmdpi.com
Binding Affinity Prediction: Techniques like MM/PBSA and MM/GBSA can be applied to MD simulation trajectories to estimate the free energy of binding, helping to rank different ligands based on their predicted affinity for the target.
Elucidation of Binding Mechanisms: Simulations can reveal the specific interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions, that stabilize the ligand in the binding pocket. mdpi.com They can also uncover allosteric effects, where ligand binding at one site influences the protein's conformation and function at a distant site. nih.gov
Understanding Protein Dynamics: The binding of a ligand can alter the flexibility and motion of the protein. researchgate.net Root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein become more rigid or more flexible upon ligand binding, providing clues about the mechanism of action. mdpi.com
By providing an atomistic view of the dynamic interplay between a ligand and its receptor, MD simulations guide the rational design of more potent and selective derivatives of the azabicyclo[3.2.2]nonane scaffold. mdpi.comnih.gov
In Silico Screening and Virtual Ligand Design
In silico screening, or virtual screening, is a computational strategy used extensively in drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a specific biological target. wjpmr.com This approach accelerates the discovery process by prioritizing a smaller, more manageable number of candidates for chemical synthesis and experimental testing. wjpmr.com For scaffolds like azabicyclo[3.2.2]nonane, virtual screening and subsequent ligand design are key to optimizing their therapeutic potential.
Virtual screening methods are generally categorized into two main types:
Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. Molecular docking is the most common SBVS technique, where candidate ligands are computationally fitted into the protein's binding site. wjpmr.com The poses are then scored based on their steric and electrostatic complementarity to the site, with the highest-scoring compounds selected for further investigation. researchgate.net
Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of other molecules (ligands) that are known to bind to the target. wjpmr.com A model, often called a pharmacophore, is constructed based on the essential structural and chemical features required for biological activity. This model is then used as a template to search for new compounds with similar properties. wjpmr.com Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are also a form of LBVS. nih.gov
In the context of azabicyclo[3.2.2]nonanes, computational design strategies have been applied to explore and optimize their antiprotozoal activities. nih.govresearchgate.net For instance, a manual Hansch approach, a classic QSAR method, was used to guide the synthesis of new diaryl-substituted 2-azabicyclo[3.2.2]nonane derivatives. nih.gov This involved systematically modifying the scaffold by inserting different 4-substituted aryl rings and attaching moieties with varying polarity and basicity to the ring nitrogen to investigate the influence of these substitutions on antiprotozoal activity. nih.gov This type of rational, in silico-guided design allows for the exploration of chemical space to enhance potency and selectivity against targets like Plasmodium falciparum and Trypanosoma brucei rhodesiense. nih.govnih.gov
| Step | Method | Objective | Example Application |
|---|---|---|---|
| 1. Library Generation | Combinatorial Chemistry / Virtual Library Enumeration | Create a large, diverse set of virtual compounds based on the azabicyclo[3.2.2]nonane scaffold. | Virtually attach various substituents (e.g., aryl rings, alkyl chains) to different positions on the core structure. |
| 2. Virtual Screening | Molecular Docking (Structure-Based) or Pharmacophore Modeling (Ligand-Based) | Filter the virtual library to identify compounds with a high predicted affinity for the biological target. | Docking the library against a target enzyme from P. falciparum or screening with a pharmacophore model built from known antimalarial agents. nih.gov |
| 3. Hit Prioritization | Scoring Functions, Binding Energy Estimation (MM/PBSA), ADMET Prediction | Rank the hits from screening based on predicted potency and drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Select the top 1% of docked compounds that show favorable binding scores and predicted low toxicity. |
| 4. Lead Optimization | QSAR, Free Energy Perturbation (FEP), MD Simulations | Guide chemical modifications of the prioritized hits to improve potency, selectivity, and pharmacokinetic properties. | Using a QSAR model like the Hansch approach to systematically modify substituents to enhance antiprotozoal activity. nih.gov |
Future Research Directions and Emerging Opportunities for 1 Azabicyclo 3.2.2 Nonan 4 Ol
Innovative Synthetic Methodologies for Accessing Diverse Analogs
The exploration of the full therapeutic potential of the 1-azabicyclo[3.2.2]nonane scaffold is contingent on the development of efficient and versatile synthetic routes to a wide array of analogs. Future research will likely move beyond traditional multi-step batch syntheses towards more advanced and streamlined methodologies.
Flow Chemistry and Photochemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and precise control over reaction parameters. nih.govuco.esescholarship.orgresearchgate.netnih.gov The application of flow chemistry can enable the safe handling of reactive intermediates and reagents, facilitating the construction of the azabicyclic core and the introduction of diverse functional groups. nih.govescholarship.org Furthermore, photochemical methods, which utilize light to promote chemical reactions, are emerging as powerful tools for C-H amination and the formation of bridged bicyclic systems. chemrxiv.orgchemrxiv.orgnih.govacs.org These techniques could provide novel pathways to functionalize the 1-azabicyclo[3.2.2]nonan-4-ol core at previously inaccessible positions, rapidly generating libraries of compounds with unique structural features.
Catalytic C-H Functionalization: Direct C-H functionalization represents a highly atom-economical approach to modify the scaffold. Developing novel catalytic systems (e.g., transition-metal or organocatalysts) that can selectively activate specific C-H bonds on the nonane (B91170) ring would bypass the need for pre-functionalized starting materials, simplifying synthetic sequences and expanding the accessible chemical space.
The table below summarizes emerging synthetic techniques applicable to the generation of diverse this compound analogs.
Table 1: Innovative Synthetic Methodologies| Methodology | Potential Advantages | Relevant Research Area |
|---|---|---|
| Flow Chemistry | Enhanced safety, scalability, precise reaction control, rapid optimization | Synthesis of azacyclic scaffolds nih.govuco.esescholarship.orgresearchgate.netnih.gov |
| Photocatalysis | Mild reaction conditions, novel reactivity, access to complex scaffolds | C-H amination, synthesis of bridged bicyclic amines chemrxiv.orgchemrxiv.orgnih.govacs.org |
| Direct C-H Functionalization | High atom economy, reduced synthetic steps, novel derivatization | Late-stage modification of complex molecules |
Targeted Design for Enhanced Selectivity and Efficacy at Biological Targets
Analogs of the closely related 1,4-diazabicyclo[3.2.2]nonane scaffold have shown significant promise as potent and selective ligands for α7 nicotinic acetylcholine (B1216132) receptors (nAChRs), a key target for cognitive disorders like Alzheimer's disease. Future design strategies for this compound derivatives will focus on leveraging this structural information to achieve superior pharmacological profiles.
Subtype-Selective nAChR Modulators: The primary challenge in targeting nAChRs is achieving selectivity for a specific subtype to minimize off-target effects. By systematically modifying the substituents on the this compound core, researchers can fine-tune the steric and electronic properties of the molecule to enhance its interaction with the α7 nAChR binding site while reducing affinity for other subtypes. The hydroxyl group at the 4-position provides a key vector for derivatization to explore these interactions.
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial. By creating focused libraries of analogs with variations at the nitrogen atom, the hydroxyl group, and on the carbon framework, researchers can build detailed models of how structural changes impact biological activity. This data is essential for the rational design of next-generation compounds with optimized potency, selectivity, and pharmacokinetic properties. For instance, studies on 2- and 3-azabicyclo[3.2.2]nonanes have demonstrated that substitutions on the nitrogen and aryl groups significantly influence their antiprotozoal activity.
Exploration of New Therapeutic Areas Beyond Current Applications
While the primary focus for related scaffolds has been on central nervous system (CNS) disorders and infectious diseases, the unique three-dimensional nature of the 1-azabicyclo[3.2.2]nonane core makes it an attractive starting point for exploring a wider range of therapeutic targets.
Antiprotozoal and Antimicrobial Agents: Derivatives of 2- and 3-azabicyclo[3.2.2]nonanes have demonstrated significant in vitro activity against the parasites responsible for malaria (Plasmodium falciparum) and African sleeping sickness (Trypanosoma brucei rhodesiense). nih.govmdpi.comnih.gov Future work should explore if this compound-based compounds can be optimized to yield potent and selective antiprotozoal agents with favorable safety profiles.
Oncology: The rigid scaffold can be used to present functional groups in specific spatial orientations, making it suitable for targeting protein-protein interactions or enzyme active sites implicated in cancer. For example, thiosemicarbazones incorporating a 4N-azabicyclo[3.2.2]nonane moiety have been investigated as agents targeting topoisomerase II for cancer imaging and therapy. snmjournals.org This suggests that the this compound scaffold could be a valuable platform for developing novel anticancer agents.
The table below highlights potential therapeutic areas for future investigation.
Table 2: Potential Therapeutic Applications| Therapeutic Area | Rationale / Target Class | Related Scaffold Activity |
|---|---|---|
| CNS Disorders | α7 Nicotinic Acetylcholine Receptor Modulators | High affinity and selectivity of 1,4-diazabicyclo[3.2.2]nonane analogs. |
| Infectious Diseases | Antiprotozoal agents (e.g., antiplasmodial, antitrypanosomal) | Submicromolar activity of 2- and 3-azabicyclo[3.2.2]nonane derivatives. mdpi.comnih.gov |
| Oncology | Enzyme inhibitors (e.g., Topoisomerase II), Protein-protein interaction modulators | 4N-Azabicyclo[3.2.2]nonane thiosemicarbazones show promise in cancer imaging. snmjournals.org |
Advanced Computational Modeling for Predictive Compound Design
Computational chemistry and chemoinformatics are indispensable tools for accelerating the drug discovery process. Their application to the this compound scaffold can rationalize experimental findings and guide the design of new analogs with a higher probability of success.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish mathematical relationships between the structural features of this compound analogs and their biological activity. wikipedia.orgnih.govfiveable.meijnrd.org By analyzing a dataset of synthesized compounds and their measured potencies, QSAR models can predict the activity of virtual compounds, helping to prioritize which molecules to synthesize and test. This approach has been applied to related azabicyclo-nonanes to understand the influence of substitutions on antiprotozoal activity. nih.gov
Molecular Docking and Pharmacophore Modeling: For known biological targets like the α7 nAChR, molecular docking simulations can predict the binding mode and affinity of novel this compound derivatives. This allows for the in silico screening of large virtual libraries to identify the most promising candidates. Pharmacophore modeling can identify the key three-dimensional arrangement of chemical features necessary for biological activity, providing a blueprint for designing new and structurally diverse molecules that retain the desired therapeutic effect.
Integration with High-Throughput Screening and Automation in Synthesis
The convergence of automated synthesis, robotics, and high-throughput screening (HTS) is set to revolutionize drug discovery. Applying these technologies to the this compound scaffold will dramatically increase the pace of research and development.
Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. nih.govnih.govgoogleapis.comconsensus.app By developing robust synthetic routes compatible with these platforms, researchers can generate large libraries of this compound analogs in a parallel or serial fashion. This enables a much broader and faster exploration of the chemical space around the core scaffold than is possible with traditional manual synthesis. nih.gov
High-Throughput Screening (HTS): Once libraries of compounds are synthesized, HTS assays can rapidly evaluate their biological activity against specific targets. For example, HTS-compatible cell-based assays have been developed to identify modulators of nAChR subtypes. nih.govnih.govplos.org Integrating automated synthesis directly with HTS allows for a closed-loop "design-make-test-analyze" cycle, where the results from one round of screening directly inform the design and synthesis of the next generation of compounds, significantly accelerating the identification of lead candidates. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Azabicyclo[3.2.2]nonan-4-ol, and what challenges arise in achieving regioselectivity?
- Answer : The synthesis of bicyclic amines like this compound often involves intramolecular cyclization or ring-closing metathesis. For example, Doering's method for related azabicyclo compounds employs allylic amine intermediates subjected to acid-catalyzed cyclization to form the bridged structure . Key challenges include controlling stereochemistry and minimizing side reactions (e.g., over-reduction or competing ring sizes). Regioselectivity can be optimized using protecting groups or chiral catalysts, as seen in analogous nicotinic receptor ligand syntheses .
Q. How is the structural conformation of this compound characterized, and what techniques validate its bicyclic framework?
- Answer : X-ray crystallography is the gold standard for confirming bicyclic structures. For azabicyclo derivatives, NMR (¹H and ¹³C) is critical for identifying bridgehead protons and carbon environments. For instance, the CRC Handbook highlights characteristic NMR shifts for bridgehead carbons in 3-Azabicyclo[3.2.2]nonane (δ 45–55 ppm for bridgehead carbons) . Mass spectrometry (MS) further validates molecular weight, while IR spectroscopy identifies functional groups like hydroxyls .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Answer : Stability data for similar compounds (e.g., 3-Quinuclidinol) suggest sensitivity to moisture and oxidation. Storage under inert gas (N₂/Ar) at −20°C in amber vials is recommended. Degradation products can be monitored via HPLC with UV detection, as described for azabicyclo derivatives in pharmacological studies .
Advanced Research Questions
Q. How does this compound interact with nicotinic acetylcholine receptors (nAChRs), and what methodological approaches quantify its activity?
- Answer : Structural analogs (e.g., PNU-282987 and TC-1698) act as α7 nAChR agonists or allosteric modulators . Electrophysiology (patch-clamp) and radioligand binding assays (using [³H]-epibatidine) are used to measure affinity (Kd) and efficacy (EC₅₀). For example, TC-1698 shows EC₅₀ = 1.2 µM at α4β2 nAChRs . Molecular docking studies further predict binding poses within receptor cavities .
Q. What conformational dynamics influence the pharmacological profile of this compound derivatives?
- Answer : The rigid bicyclic scaffold restricts rotational freedom, enhancing receptor selectivity. NMR relaxation experiments and DFT calculations reveal that bridgehead substituents (e.g., hydroxyl vs. methoxy groups) alter ring puckering and hydrogen-bonding capacity . For instance, 3-methoxy derivatives exhibit reduced polarity, impacting blood-brain barrier penetration .
Q. How can researchers resolve contradictions in reported biological activities of azabicyclo compounds across studies?
- Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or receptor subunit composition. Meta-analyses of α4β2 vs. α7 nAChR data (e.g., EC₅₀ values in vs. ) should account for receptor isoform-specific effects. Standardizing protocols (e.g., FLIPR assays for calcium flux) and using positive controls (e.g., nicotine for nAChRs) improve reproducibility .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?
- Answer : Bridged amines often produce isobaric byproducts (e.g., regioisomers). Ultra-HPLC (UHPLC) coupled with high-resolution MS (HRMS) achieves baseline separation, as demonstrated for azabicyclo APIs . For example, a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid mobile phase resolves impurities <0.1% .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres for cyclization steps .
- Biological Assays : Include negative controls (e.g., MLA for α7 nAChR inhibition) to validate target specificity .
- Data Interpretation : Cross-reference crystallographic data (CCDC entries) with computational models (e.g., Gaussian or Schrödinger Suite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
